rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis: is a chiral compound with significant interest in the field of organic chemistry. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound’s structure includes a tetrahydroquinoline ring system, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis can be achieved through various methods. One common approach involves the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. This can be done using a chelation-controlled transition state during a ring closure reaction . The reaction typically involves starting materials such as commercially available precursors and employs reagents like zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient protocols and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters or amides of the original compound.
Scientific Research Applications
rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may bind to active sites or allosteric sites on enzymes, altering their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
- rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis
- cis-(2S,4S)-4-hydroxyproline
- cis-(2R,4R)-4-hydroxyproline
Comparison: rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis is unique due to its tetrahydroquinoline ring system, which is less common compared to the piperidine or proline derivatives. This structural difference imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
905821-93-4 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.